Thermal Stability: Citronellyl Nitrile vs. Citral Decomposition Pathways
Under thermal stress, citronellyl nitrile and citral undergo fundamentally different chemical decomposition pathways, directly impacting the olfactory integrity of a formulation over time. An accelerated aging study demonstrated that the carbonyl (C=O) group in citral is highly susceptible to reduction, while the nitrile (C≡N) group in citronellyl nitrile undergoes a distinct transformation, confirming citronellyl nitrile's superior stability for applications involving thermal exposure [1].
| Evidence Dimension | Chemical decomposition pathway under thermal stress |
|---|---|
| Target Compound Data | C≡N functional group decomposes to form C=N |
| Comparator Or Baseline | Citral: C=O functional group decomposes to form -CH₂-OH |
| Quantified Difference | The carbonyl (C=O) group exhibited the most notable changes in sensory scent tests and spectroscopic analyses; dihydromyrcenol exhibited the least change. |
| Conditions | Accelerated aging test simulating thermal stress on cosmetic reagents |
Why This Matters
This mechanistic difference confirms that citronellyl nitrile is the more robust choice for formulations where thermal stability and long-term scent fidelity are critical procurement criteria.
- [1] Choi, E., Maeng, S. J., Yun, S., Yu, H., Shin, J. S., & Yun, J. Y. (2021). The degeneration of skin cosmetics and the structural changes of the chemical components as an indicator of product shelf life. Journal of Industrial and Engineering Chemistry, 100, 317-323. View Source
